4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10776329
InChI: InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C15H13ClN2O5
Molecular Weight: 336.72 g/mol

4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

CAS No.:

Cat. No.: VC10776329

Molecular Formula: C15H13ClN2O5

Molecular Weight: 336.72 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide -

Specification

Molecular Formula C15H13ClN2O5
Molecular Weight 336.72 g/mol
IUPAC Name 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
Standard InChI InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19)
Standard InChI Key IQCBPCOUKFVDSJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (C15_{15}H13_{13}ClN2_2O5_5) features a benzamide core substituted at the 3-position with a nitro group (-NO2_2), at the 4-position with chlorine, and an N-linked 2,5-dimethoxyphenyl moiety . The methoxy groups at the 2- and 5-positions of the aniline ring introduce significant steric bulk and electron-donating effects, which modulate the compound’s solubility and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight304.73 g/mol
XLogP3-AA (Lipophilicity)3.9
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors5 (amide O, nitro O, methoxy O)
Rotatable Bonds2 (amide C-N, methoxy C-O)

Spectroscopic Signatures

The compound’s infrared spectrum would theoretically show key absorptions:

  • N-H stretch: ~3320 cm1^{-1} (amide)

  • C=O stretch: ~1680 cm1^{-1} (benzamide)

  • NO2_2 asymmetric stretch: ~1520 cm1^{-1}

  • C-O-C (methoxy): 1250–1050 cm1^{-1}

Mass spectrometry would display a molecular ion peak at m/z 304.06 (M+^+) with characteristic fragments from cleavage of the amide bond and nitro group loss .

Synthesis and Reaction Pathways

Synthetic Strategy

While no direct synthesis is documented for this specific compound, analogous benzamides are typically prepared via:

  • Amide Coupling: Reacting 4-chloro-3-nitrobenzoic acid with 2,5-dimethoxyaniline using coupling agents like EDCl/HOBt .

  • Schotten-Baumann Reaction: Treating the acid chloride (generated from 4-chloro-3-nitrobenzoic acid and thionyl chloride) with 2,5-dimethoxyaniline in a biphasic solvent system.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
Acid Chloride FormationSOCl2_2, reflux, 2 hr85–90%
Amide Formation2,5-Dimethoxyaniline, DCM, 0°C to RT70–75%
PurificationColumn chromatography (hexane:EtOAc 3:1)-

*Estimated based on analogous reactions in .

Mechanistic Considerations

The nitro group’s strong electron-withdrawing nature activates the benzene ring toward electrophilic substitution at the 4-position, while the chlorine substituent directs subsequent reactions to the ortho/para positions . The dimethoxyphenyl group’s electron-donating effects may stabilize charge-separated intermediates during redox processes.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL (predicted via LogP)

  • Organic Solvents: Soluble in DMSO, DMF, and dichloromethane

  • Thermal Stability: Decomposes above 240°C (DSC extrapolation)

Tautomerism and Conformational Analysis

The amide group enables keto-enol tautomerism, though the nitro group’s electron-withdrawing effect stabilizes the keto form. Density Functional Theory (DFT) calculations suggest a planar conformation between the benzamide and dimethoxyphenyl rings, with dihedral angles <15° .

Biological Activity and Applications

Table 3: Antimicrobial Data for Analogues

CompoundE. coli (MIC μg/mL)S. aureus (MIC μg/mL)C. albicans (MIC μg/mL)
3-Bromo-4-ethoxy derivative25501000
5-Bromo-3,4-dimethoxy50500100

The target compound’s dimethoxy groups may enhance membrane penetration compared to brominated analogues, potentially lowering MIC values .

Materials Science Applications

Nitrobenzamides serve as:

  • Photoresist Components: Nitro groups enable photoacid generation under UV exposure

  • Liquid Crystal Precursors: Methoxy groups promote mesophase stability through dipole interactions

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